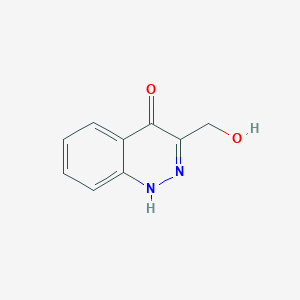

![molecular formula C10H22N4O2 B11718001 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

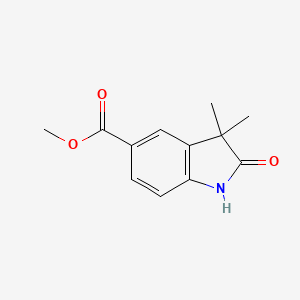

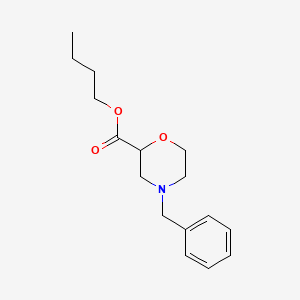

N-(3-{[3-(Dimethylamino)propyl]amino}propyl)-2-(Hydroxyimino)acetamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Amin- als auch Oximgruppen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-{[3-(Dimethylamino)propyl]amino}propyl)-2-(Hydroxyimino)acetamid beinhaltet typischerweise die Reaktion von 3-(Dimethylamino)propylamin mit einem geeigneten Oxinderivat. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Acetonitril oder Wasser und können die Anwesenheit von Katalysatoren oder spezifischen pH-Werten erfordern, um die Reaktion zu fördern .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Techniken wie kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsmethoden wie Chromatographie können eingesetzt werden, um die Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(3-{[3-(Dimethylamino)propyl]amino}propyl)-2-(Hydroxyimino)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Oximgruppe in ein Amin umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Aminogruppen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkylhalogenide. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Aminderivate, Oxide und substituierte Verbindungen, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

N-(3-{[3-(Dimethylamino)propyl]amino}propyl)-2-(Hydroxyimino)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und als Sonde zur Untersuchung von Enzymaktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung als Vorläufer für die Arzneimittelentwicklung.

Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(3-{[3-(Dimethylamino)propyl]amino}propyl)-2-(Hydroxyimino)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Amin- und Oximgruppen der Verbindung ermöglichen die Bildung stabiler Komplexe mit diesen Zielstrukturen, wodurch deren Aktivität moduliert wird und verschiedene biologische Wirkungen erzielt werden .

Wirkmechanismus

The mechanism of action of (2E)-N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The dimethylamino propyl chain may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3-(Dimethylamino)propyl)oleamid

- N-(3-(Dimethylamino)propyl)methacrylamid

- 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC)

Einzigartigkeit

N-(3-{[3-(Dimethylamino)propyl]amino}propyl)-2-(Hydroxyimino)acetamid ist einzigartig aufgrund seiner Kombination aus Amin- und Oximgruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, für die ähnliche Verbindungen möglicherweise nicht geeignet sind .

Eigenschaften

Molekularformel |

C10H22N4O2 |

|---|---|

Molekulargewicht |

230.31 g/mol |

IUPAC-Name |

(2E)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C10H22N4O2/c1-14(2)8-4-6-11-5-3-7-12-10(15)9-13-16/h9,11,16H,3-8H2,1-2H3,(H,12,15)/b13-9+ |

InChI-Schlüssel |

DDHXMDITSNVXAI-UKTHLTGXSA-N |

Isomerische SMILES |

CN(C)CCCNCCCNC(=O)/C=N/O |

Kanonische SMILES |

CN(C)CCCNCCCNC(=O)C=NO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)

![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)

![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)